molecular formula C23H25N5 B1227214 5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine

5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine

Cat. No. B1227214
M. Wt: 371.5 g/mol
InChI Key: GHODFTLMWOCFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Reactivity Studies

Research has focused on the reactivity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds, including variations like 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one, have been synthesized and their reactivity under various conditions studied. This includes the acylation of amino groups with the formation of corresponding amides (Mironovich & Shcherbinin, 2014).

Hydrogen-Bonded Structures

The compound and its derivatives have been observed to form complex hydrogen-bonded structures. Studies such as those on 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione highlight the formation of hydrogen-bonded chains and frameworks, revealing insights into molecular interactions and crystal structures (Trilleras et al., 2008).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidines have been a subject of study. Selective preparation techniques and the identification of these compounds using methods like 1H NMR have been explored, providing a foundation for further chemical and pharmacological research (Maquestiau et al., 2010).

Photoluminescent Thermochromism

Studies on Cu4I4 clusters supported by pyrazolate-type zwitterionic ligands, including tert-butyl substituted variants, have shown distinct luminescence behavior. This research opens avenues for exploring the photophysical properties of these clusters, potentially useful in materials science and photonics (Yu et al., 2018).

Crystallographic Studies

Crystal structure analysis of compounds like N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine sheds light on the molecular geometry and intermolecular interactions of these compounds. Such studies are vital for understanding the structural basis of their reactivity and potential applications (Dhanalakshmi et al., 2018).

properties

Product Name

5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H25N5/c1-16-21(17-10-6-5-7-11-17)22-26-19(23(2,3)4)14-20(28(22)27-16)25-15-18-12-8-9-13-24-18/h5-14,25H,15H2,1-4H3

InChI Key

GHODFTLMWOCFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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